molecular formula C20H21N7O3 B2663455 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide CAS No. 1797717-40-8

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide

Cat. No.: B2663455
CAS No.: 1797717-40-8
M. Wt: 407.434
InChI Key: PWKZAKSCHFCPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide is a complex organic compound that features a triazole ring, a pyrimidine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazole and pyrimidine intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include various halides, azides, and catalysts such as copper(I) iodide for click chemistry reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share the triazole ring and have been studied for their anticancer properties.

    3,5-bis(1′,2′,4′-triazol-1′-yl)pyridine: This compound features a similar triazole-pyridine structure and is used in coordination chemistry.

Uniqueness

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide is unique due to its combination of triazole, pyrimidine, and piperidine rings, which confer specific chemical and biological properties

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3/c28-20(25-15-1-2-16-17(9-15)30-8-7-29-16)14-3-5-26(6-4-14)18-10-19(23-12-22-18)27-13-21-11-24-27/h1-2,9-14H,3-8H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKZAKSCHFCPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.